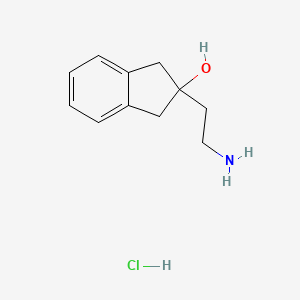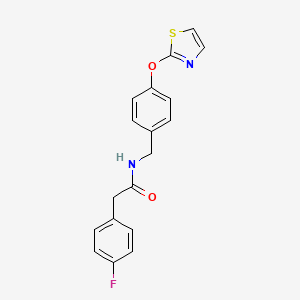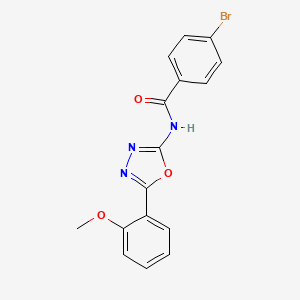![molecular formula C13H16N4O2 B2617529 1-[(4-oxo-3H-phthalazin-1-yl)methyl]-3-propylurea CAS No. 899985-32-1](/img/structure/B2617529.png)
1-[(4-oxo-3H-phthalazin-1-yl)methyl]-3-propylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-[(4-oxo-3H-phthalazin-1-yl)methyl]-3-propylurea” is a chemical compound with the molecular formula C13H16N4O2. It is related to phthalazine, a heterocyclic compound. This compound could be an intermediate in the synthesis of more complex chemical entities .
Molecular Structure Analysis
The molecular weight of “this compound” is 260.297. The InChI string representation of its structure is InChI=1S/C13H16N4O2/c1-2-7-14-13(19)15-8-11-9-5-3-4-6-10(9)12(18)17-16-11/h3-6H,2,7-8H2,1H3,(H,17,18)(H2,14,15,19).
Wissenschaftliche Forschungsanwendungen
Phthalate Research Applications
Environmental Impact and Health Concerns : Phthalates, such as ortho-phthalate diesters, have been the subject of extensive research due to their antiandrogenic properties and potential to disrupt endocrine pathways, leading to abnormal reproductive outcomes. Studies have suggested that prenatal exposure to phthalates may be associated with altered genital and pubertal development in infants and children, raising concerns about their impact on neurodevelopmental outcomes (Miodovnik et al., 2014).
Reproductive Toxicity : Phthalates have been linked to reproductive toxicity, with evidence suggesting adverse effects on both male and female reproductive systems. Studies have shown that exposure to certain phthalates can lead to declined fertility, reduced testis weight, and various female reproductive disorders (Sedha et al., 2021).
Biodegradation Studies : Research into the environmental fate of phthalates has highlighted the role of microbial degradation as a crucial process for mitigating their impact. Understanding the microbial pathways and enzymes involved in phthalate degradation is essential for developing strategies to reduce their presence in the environment (Keyser et al., 1976).
Exposure and Risk Assessments : Studies have focused on assessing human exposure to phthalates through various sources, including food, personal care products, and the environment. These assessments are critical for understanding the potential health risks associated with phthalate exposure and for informing regulatory policies (Wittassek et al., 2011).
Zukünftige Richtungen
The future directions for “1-[(4-oxo-3H-phthalazin-1-yl)methyl]-3-propylurea” and related compounds could involve further exploration of their potential biological activities. For instance, detailed studies for the mechanism of action of such compounds are highly recommended for the development of new potent anti-cancer and anti-bacterial agents .
Wirkmechanismus
Target of Action
The primary targets of the compound 1-[(4-oxo-3H-phthalazin-1-yl)methyl]-3-propylurea are the human epithelial cell lines; liver (HepG2) and breast (MCF-7) in addition to normal fibroblasts (WI-38) . These targets play a crucial role in the proliferation of cells and the compound’s interaction with these targets results in significant anti-proliferative activity .
Mode of Action
The compound this compound interacts with its targets by arresting the cell cycle progression and/or inducing apoptosis . This interaction results in the elevation in the expression of p53 and caspase 3, down-regulation of cdk1, and a reduction in the concentrations of MAPK and Topo II at submicromolar concentrations .
Biochemical Pathways
The compound this compound affects the biochemical pathways related to cell cycle progression and apoptosis . The downstream effects include the elevation in the expression of p53 and caspase 3, down-regulation of cdk1, and a reduction in the concentrations of MAPK and Topo II .
Result of Action
The molecular and cellular effects of the action of this compound include significant and selective anti-proliferative activity against liver and breast cancer cell lines without harming normal fibroblasts . These effects are manifested by the elevation in the expression of p53 and caspase 3, down-regulation of cdk1, and a reduction in the concentrations of MAPK and Topo II .
Eigenschaften
IUPAC Name |
1-[(4-oxo-3H-phthalazin-1-yl)methyl]-3-propylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O2/c1-2-7-14-13(19)15-8-11-9-5-3-4-6-10(9)12(18)17-16-11/h3-6H,2,7-8H2,1H3,(H,17,18)(H2,14,15,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRCGLIYNTFONON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)NCC1=NNC(=O)C2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(5-ethoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N,N-diethylacetamide](/img/structure/B2617446.png)


![2,3-dimethoxy-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide](/img/structure/B2617451.png)
![[5-Amino-1-(4-fluorophenyl)sulfonylpyrazol-3-yl] 2-bromobenzoate](/img/structure/B2617452.png)



![N-(2-fluorophenyl)-2-(8-methoxy-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2617458.png)

![1-[(3Ar,8aS)-7,7-dimethyl-3,3a,4,6,8,8a-hexahydro-2H-furo[3,2-c]azepin-5-yl]-2-chloroethanone](/img/structure/B2617460.png)
![N-(3,5-dimethoxyphenyl)-2-[(3-nitrophenyl)methylsulfanyl]quinazolin-4-amine](/img/structure/B2617462.png)


